3-Furanacetic acid, tetrahydro-, ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

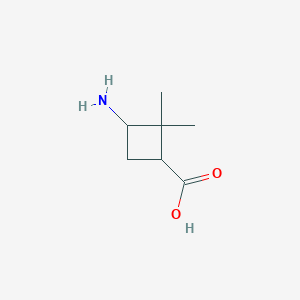

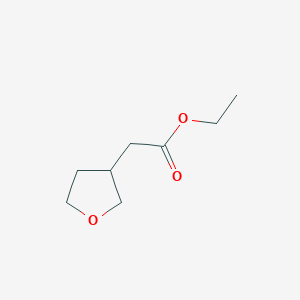

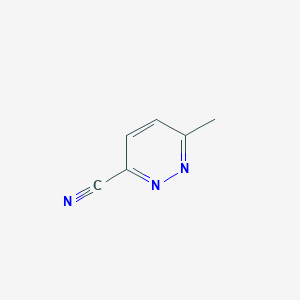

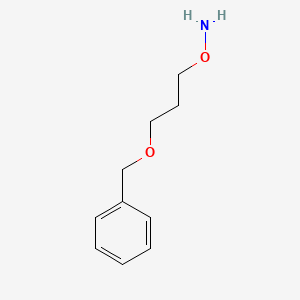

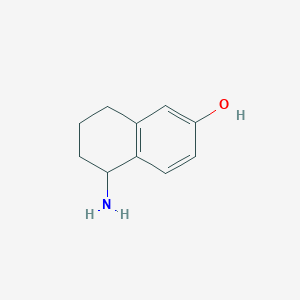

The molecular formula of 3-Furanacetic acid, tetrahydro-, ethyl ester is C8H14O3 . This compound belongs to the class of organic compounds known as esters, which are characterized by a carbonyl adjacent to an ether .Physical And Chemical Properties Analysis

Esters like 3-Furanacetic acid, tetrahydro-, ethyl ester are polar but do not engage in hydrogen bonding, making their boiling points intermediate between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .Applications De Recherche Scientifique

Synthetic Methodologies and Material Applications

Electropolymerization for Conducting Films : The synthesis of esters with multiple thiophene groups for electropolymerization has been explored, leading to the creation of highly cross-linked, insoluble polymers. These polymers have applications in developing hard conducting films, suggesting a method that could potentially be applied to furanacetic acid esters for similar purposes (Dass et al., 2006).

Furanone and Pyranone Synthesis : Research on cyclopropylideneacetic acids and esters has led to the development of novel cyclization reactions mediated by CuX(2) to synthesize 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones. This showcases the potential for creating structurally diverse furan and pyran derivatives from acetic acid and ester precursors, which may include furanacetic acid esters (Huang & Zhou, 2002).

Mechanistic Insights and Chemical Reactions

Hydration Mechanisms of Alkyne-Carboxylic Acid Esters : Studies on the hydration of alkyne-carboxylic acid esters catalyzed by iridium complexes in water have isolated intermediates in both enol and keto forms. This research provides valuable mechanistic insights that could be applicable to understanding reactions involving furanacetic acid esters, particularly in catalytic processes leading to beta-keto acid esters (Kanemitsu et al., 2008).

Esterification and Hydrolysis Reactions : The role of hydrogen bonds in acid-catalyzed hydrolyses of esters has been examined, providing a detailed understanding of the mechanisms involved in ester hydrolysis. This research, although not directly referencing furanacetic acid esters, highlights the fundamental reactions that such compounds might undergo, including the interplay of hydrogen bonding and the transition states during hydrolysis (Yamabe et al., 2011).

Propriétés

IUPAC Name |

ethyl 2-(oxolan-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(9)5-7-3-4-10-6-7/h7H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOJRDULDNTXSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCOC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540549 |

Source

|

| Record name | Ethyl (oxolan-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Furanacetic acid, tetrahydro-, ethyl ester | |

CAS RN |

90113-46-5 |

Source

|

| Record name | Ethyl (oxolan-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)

![Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-](/img/structure/B1315593.png)